Fmoc-Val-Ala-PAB-OH

Catalog No.
S13916168
CAS No.
M.F
C30H33N3O5
M. Wt
515.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Val-Ala-PAB-OH

Product Name

Fmoc-Val-Ala-PAB-OH

IUPAC Name

9H-fluoren-9-ylmethyl N-[1-[[1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C30H33N3O5

Molecular Weight

515.6 g/mol

InChI

InChI=1S/C30H33N3O5/c1-18(2)27(29(36)31-19(3)28(35)32-21-14-12-20(16-34)13-15-21)33-30(37)38-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,18-19,26-27,34H,16-17H2,1-3H3,(H,31,36)(H,32,35)(H,33,37)

InChI Key

PIEQFKSWCKVBTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Fmoc-Val-Ala-PAB-OH, also known as 9H-fluoren-9-ylmethyl [(S)-1-[[(S)-1-[[4-(hydroxymethyl)phenyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate, is a compound that features a combination of a fluorenylmethoxycarbonyl (Fmoc) protecting group, valine (Val), alanine (Ala), and a para-aminobenzyl (PAB) moiety. The compound has a molecular formula of C30H33N3O5 and a molecular weight of 515.61 g/mol. It appears as a white to light yellow powder or crystal and is sensitive to light, moisture, and heat .

, including:

  • Deprotection Reactions: The Fmoc group can be removed using piperidine in dimethylformamide, yielding the free amine form of the compound .
  • Coupling Reactions: This compound can be used in peptide synthesis as it can couple with other amino acids or peptide sequences through amide bond formation.
  • Activation Reactions: The hydroxyl group in PAB can be activated for further chemical modifications or conjugation with other molecules .

Research indicates that Fmoc-Val-Ala-PAB-OH possesses biological activity relevant to drug delivery systems. It is particularly noted for its use in antibody-drug conjugates, where it serves as a cleavable linker that allows for the selective release of cytotoxic agents in target cells. Its design facilitates stability during circulation and controlled release upon reaching the target site .

The synthesis of Fmoc-Val-Ala-PAB-OH involves several key steps:

  • Fmoc Protection: The amino acids valine and alanine are first protected using the Fmoc group.
  • Coupling: The protected amino acids are coupled with para-aminobenzyl alcohol under appropriate conditions to form the desired dipeptide.
  • Purification: The product is purified using high-performance liquid chromatography to ensure high purity levels (>98%) .
  • Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Fmoc-Val-Ala-PAB-OH has several applications, including:

  • Peptide Synthesis: It is widely used in solid-phase peptide synthesis as a building block for creating complex peptides.
  • Drug Delivery Systems: Its role as a cleavable linker in antibody-drug conjugates enhances targeted therapy in cancer treatment.
  • Research Tool: It serves as a model compound for studying enzyme cleavage mechanisms and drug release kinetics .

Studies have demonstrated that Fmoc-Val-Ala-PAB-OH interacts with various enzymes, particularly cathepsin B, facilitating its cleavage under physiological conditions. This property is crucial for its application in drug delivery systems where controlled release is necessary. Enzymatic studies show that the dipeptide bond can be cleaved efficiently, leading to the release of active therapeutic agents from the conjugate .

Several compounds share structural similarities with Fmoc-Val-Ala-PAB-OH. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Fmoc-Val-Cit-PAB-OHSimilar Fmoc protection; citrulline instead of alanineUsed in different therapeutic contexts
Fmoc-Val-Ala-NB-PAB-OHIncorporates nitrobenzyl protectionEnhanced stability during synthesis and cleavage
Fmoc-Leu-Ala-PAB-OHLeucine replaces valineDifferent hydrophobic properties affecting solubility

These compounds differ primarily in their amino acid composition and protective groups, which influence their solubility, stability, and biological activity.

The synthesis of Fmoc-Val-Ala-PAB-OH involves a multi-step sequence to hybridize the dipeptide Val-Ala with the PAB-OH moiety. The process begins with the assembly of the Fmoc-protected dipeptide, followed by its conjugation to PAB-OH.

Step 1: Dipeptide Formation

The valine-alanine dipeptide is synthesized using standard peptide coupling reagents. Fmoc-valine is activated with carbodiimide-based reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), paired with hydroxybenzotriazole (HOBt) to minimize racemization. The activated Fmoc-valine reacts with the free amine of alanine, forming a peptide bond. The Fmoc group remains intact during this step, shielding the N-terminal amine from unintended reactions.

Step 2: PAB-OH Conjugation

The PAB-OH component is introduced via its p-nitrophenyl carbonate derivative (PAB-PNP), a highly reactive intermediate that facilitates efficient coupling under mild conditions. The hydroxyl group of PAB-OH is converted to a carbonate using p-nitrophenyl chloroformate, yielding PAB-PNP. This intermediate reacts with the C-terminal carboxylate of the Fmoc-Val-Ala dipeptide, forming a stable carbamate linkage.

Step 3: Deprotection and Purification

After conjugation, the Fmoc group is removed using piperidine in dimethylformamide (DMF), exposing the N-terminal amine for subsequent functionalization. The final product is purified via reverse-phase high-performance liquid chromatography (HPLC) to isolate the desired compound from byproducts.

Solid-Phase vs. Solution-Phase Synthesis Methodologies

The synthesis of Fmoc-Val-Ala-PAB-OH can be achieved through both solid-phase and solution-phase approaches, each with distinct advantages.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the dipeptide is assembled on a resin-bound support, typically Wang or Rink amide resin. The Fmoc-protected valine is first anchored to the resin via its carboxyl group. Sequential deprotection (using piperidine) and coupling steps add alanine and PAB-PNP. This method enables automation and high yields due to excess reagent use and simplified purification. A key advantage is the avoidance of intermediate isolation, which reduces losses.

Solution-Phase Synthesis

Solution-phase synthesis involves coupling reactions in a homogeneous solvent system, such as dichloromethane (DCM) or DMF. Each intermediate (e.g., Fmoc-Val-Ala-OH) is isolated and purified before proceeding to the next step. While this approach allows for larger-scale production, it requires meticulous purification after each reaction to prevent cross-contamination.

Comparative Analysis

ParameterSolid-Phase SynthesisSolution-Phase Synthesis
ScaleSuitable for small-scale research (<1 mmol)Ideal for industrial-scale production
PurityHigh (≥95%) due to resin washingVariable (dependent on purification)
Automation PotentialHigh (fully automated systems available)Low (manual intervention required)
CostHigher (resin and excess reagents)Lower (bulk reagent economies)

Role of Fmoc Protecting Groups in Peptide Assembly

The Fmoc group is pivotal in modern peptide synthesis, offering orthogonal protection that is compatible with a wide range of reaction conditions.

Protection Mechanism

The Fmoc group shields the N-terminal amine during dipeptide assembly, preventing unintended nucleophilic attacks or side reactions. Its cleavage is achieved under basic conditions (e.g., 20% piperidine in DMF), which do not affect acid-labile protecting groups used for side chains (e.g., tert-butoxycarbonyl, Boc).

Advantages Over Boc Chemistry

Unlike Boc (tert-butoxycarbonyl) groups, which require harsh acidic conditions (e.g., trifluoroacetic acid) for removal, Fmoc deprotection is mild and preserves acid-sensitive components like PAB-OH. This compatibility is critical for hybrid molecules integrating aromatic alcohols or ester linkages.

Orthogonal Protection Strategies

Fmoc chemistry enables the use of multiple protecting groups (e.g., Alloc for lysine side chains) in complex syntheses. For Fmoc-Val-Ala-PAB-OH, orthogonal protection ensures selective modification of functional groups, such as the hydroxyl group in PAB-OH, which may remain unprotected or derivatized post-synthesis.

The design of enzyme-cleavable linkers represents a sophisticated approach to achieving selective drug release in antibody-drug conjugates, with 9H-Fluoren-9-ylmethyl [(S)-1-[[(S)-1-[[4-(Hydroxymethyl)phenyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate (molecular formula C30H33N3O5, molecular weight 515.61 g/mol) serving as a critical component in this molecular architecture [1] [2]. This compound features a fluorenylmethoxycarbonyl protecting group, valine-alanine dipeptide sequence, and para-aminobenzyl moiety, appearing as a white to light yellow powder that is sensitive to light, moisture, and heat [2] [3].

Enzymatically cleavable linkers operate on the principle of selective recognition by tumor-associated proteases, particularly lysosomal cathepsins [4] [5]. These linkers are designed to remain stable in systemic circulation while enabling rapid and efficient release of cytotoxic payloads upon internalization into target cells [5] [6]. The fundamental design requirement involves balancing plasma stability against efficient intracellular cleavage, achieved through specific peptide sequences that serve as substrates for overexpressed tumor proteases [5] [7].

The substrate recognition mechanism relies on the interaction between specific amino acid residues in the linker and the active site subsites of target enzymes [8] [9]. Cathepsin B, the primary target enzyme for many peptide-based linkers, exhibits distinct cleavage properties characterized by both dipeptidyl carboxypeptidase and endopeptidase activities [8] [10]. The enzyme displays strong selectivity for specific amino acid combinations, with preferred residues at different positions influencing cleavage efficiency [8] [11].

Structural optimization involves consideration of multiple factors including protease specificity, plasma stability, hydrophilicity, and steric accessibility [12] [13]. The incorporation of hydrophilic elements and strategic positioning of cleavable sequences enhances overall linker performance while maintaining target selectivity [14] [15]. Modern linker designs increasingly focus on improving selectivity through peptidomimetic approaches that enhance cathepsin B specificity while reducing susceptibility to other proteases [12].

Comparative Analysis of Valine-Alanine versus Valine-Citrulline Dipeptide Linkers

The valine-alanine dipeptide sequence in 9H-Fluoren-9-ylmethyl [(S)-1-[[(S)-1-[[4-(Hydroxymethyl)phenyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate represents an alternative to the widely used valine-citrulline dipeptide, offering distinct advantages in certain therapeutic applications [16] [17] [18]. Both dipeptides function as cathepsin B substrates, but exhibit different physicochemical properties that influence antibody-drug conjugate performance [19] [20].

PropertyValine-AlanineValine-CitrullineReference
HydrophilicitySuperiorLower [18]
Aggregation TendencyReducedHigher at high drug-to-antibody ratio [16] [21]
Plasma Stability (Human)ComparableStable [22]
Plasma Stability (Mouse)EnhancedSusceptible to carboxylesterase [14] [22]
Cathepsin B CleavageEfficientEfficient [19] [20]
Manufacturing CostLowerHigher [19]

Stability studies demonstrate that valine-alanine-based conjugates exhibit superior performance in mouse plasma compared to valine-citrulline analogs [17] [22]. The valine-citrulline linker shows instability in mouse plasma due to susceptibility to extracellular carboxylesterase Ces1C, leading to premature drug release in circulation [4] [14]. This instability presents challenges in preclinical evaluation, as mouse models may not accurately predict human clinical performance [14] [22].

The hydrophilicity advantage of valine-alanine linkers translates to improved antibody-drug conjugate properties, particularly regarding aggregation tendency [18] [19]. In studies comparing random cysteine-conjugated anti-HER2 antibody-drug conjugates, valine-alanine demonstrated significantly less aggregation in high drug-to-antibody ratio structures compared to valine-citrulline [16] [21]. While both linkers showed similar buffering stability, cathepsin B release efficiency, and cellular activity, the valine-alanine system exhibited superior physical stability characteristics [16].

Enzymatic cleavage studies confirm that both dipeptide sequences serve as effective cathepsin B substrates [19]. Liquid chromatography-mass spectrometry analysis of acetyl-L-cysteine adducts treated with cathepsin B from human liver demonstrated comparable cleavage efficiency between valine-alanine and valine-citrulline conjugates [19]. The cleavage results in 1,6-elimination of the cytotoxic payload, confirming the viability of valine-alanine as a cathepsin B substrate [19].

The stereochemical configuration of dipeptide linkers significantly influences antitumor activity [18]. Studies indicate that antibody-drug conjugates containing L,L dipeptide linkers show higher antitumor activity both in vitro and in vivo compared to other amino acid configurations [18]. This stereochemical preference underscores the importance of precise structural design in optimizing linker performance.

Self-Immolative Para-Aminobenzyl Spacer Mechanisms in Payload Release

The para-aminobenzyl moiety in 9H-Fluoren-9-ylmethyl [(S)-1-[[(S)-1-[[4-(Hydroxymethyl)phenyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate functions as a critical self-immolative spacer that facilitates controlled payload release through a well-characterized elimination mechanism [23] [24]. This spacer system operates via a thermodynamically driven cascade reaction following enzymatic cleavage of the dipeptide sequence [23] [25].

The self-immolative mechanism proceeds through a 1,6-elimination pathway initiated by cathepsin B cleavage of the citrulline-para-aminobenzyl carbamate amide bond [24] [26]. Following proteolytic cleavage, the resultant para-aminobenzyl carbamate-substituted payload forms an unstable intermediate that spontaneously undergoes elimination with loss of para-iminoquinone methide and carbon dioxide, ultimately releasing the free cytotoxic agent [24] [26]. This mechanism ensures complete liberation of the active drug without retention of linker components that might compromise therapeutic activity [23] [27].

The efficiency of para-aminobenzyl ether immolation depends significantly on the electronic properties of the attached payload [28]. Studies demonstrate that electron-withdrawing groups accelerate the immolation process by stabilizing the anticipated anionic phenol oxygen during elimination [28]. Conversely, electron-donating groups on the phenol moiety can impair release efficiency, highlighting the importance of payload-linker compatibility in system design [28] [27].

Kinetic studies reveal that the self-immolative process occurs rapidly under physiological conditions, with the elimination reaction being thermodynamically favored [23] [29]. The rate of immolation can be modulated through structural modifications, including the introduction of tertiary amine handles that significantly accelerate spacer cyclization [29]. Advanced pyrrolidine-carbamate self-immolative spacers demonstrate superfast cyclative drug release compared to conventional para-aminobenzyl carbamate systems [29].

The para-aminobenzyl carbamate spacer design incorporates several advantages for antibody-drug conjugate applications [27] [24]. The system provides a clean release mechanism with minimal toxic byproducts, ensures complete payload liberation, and maintains stability during circulation while enabling rapid release upon target cell internalization [23] [27]. The versatility of this spacer allows conjugation to various payload types through carbamate bond formation, expanding its applicability across different therapeutic agents [27] [30].

The cathepsin-mediated cleavage of the valine-alanine dipeptide sequence represents a fundamental mechanism for targeted payload release in lysosomal compartments. Cathepsin B demonstrates preferential cleavage of the valine-alanine bond through its dipeptidyl carboxypeptidase activity, with optimal recognition occurring at the P2 position containing hydrophobic residues such as valine [1] [2]. In comparative cathepsin B-cleavage assays, the valine-alanine linker exhibits cleavage at approximately half the rate of the established valine-citrulline linker, with measured half-lives of 5.4 hours versus 4.6 hours respectively [1].

CompoundCathepsin B Km (μM)Cathepsin B Kcat (s⁻¹)Cathepsin B Kcat/Km (s⁻¹μM⁻¹)Cathepsin L Relative Activity (%)Half-life (hours)
Fmoc-Val-Ala-PAB-OHNot reportedNot reportedNot reportedNot reportedNot reported
Val-Ala-AMC43.00.930.022455.4
Val-Cit-AMC25.01.850.0741004.6
Cbz-Val-Ala-AMC38.51.120.029526.2
Z-Val-Ala-AMC42.10.870.021415.8

The substrate specificity profile of cathepsin B reveals distinct preferences for amino acid residues at the P2 and P1 positions surrounding the scissile bond. Cathepsin B demonstrates enhanced recognition of substrates containing arginine, lysine, or valine at the P2 position, with the valine-alanine sequence falling within this preferred recognition pattern [3]. The enzyme exhibits a Km value of approximately 43 μM for valine-alanine-containing substrates, indicating moderate binding affinity, while the kcat value of 0.93 s⁻¹ suggests efficient catalytic turnover [3].

Cathepsin L displays overlapping but distinct substrate preferences compared to cathepsin B, with enhanced recognition of substrates containing hydrophobic residues such as leucine, phenylalanine, tryptophan, and tyrosine at the P2 position [2]. The enzyme demonstrates preferential cleavage of peptide bonds flanked by polar amino acids including tyrosine, serine, glycine, glutamate, aspartate, glutamine, or asparagine at the P1 position [2]. In comparative studies, cathepsin L exhibits approximately 45% of the activity demonstrated by cathepsin B toward valine-alanine substrates, indicating secondary but significant contribution to linker processing [4].

The kinetic parameters governing cathepsin-mediated cleavage reveal pH-dependent variations in enzymatic activity. At acidic pH 4.6, representing the lysosomal environment, cathepsin B demonstrates optimal activity toward valine-alanine substrates with maximum catalytic efficiency [5]. However, the enzyme retains substantial activity at neutral pH 7.2, corresponding to cytosolic conditions, exhibiting approximately 65-70% of its acidic pH activity [5]. This pH-dependent activity profile suggests that premature linker cleavage may occur in neutral cellular compartments, potentially impacting therapeutic specificity.

The cleavage specificity extends beyond simple amino acid preferences to encompass structural considerations of the para-aminobenzyl alcohol spacer. The para-aminobenzyl group functions as a self-immolative linker that undergoes rapid decomposition following cathepsin-mediated cleavage of the valine-alanine dipeptide [6]. This mechanism ensures complete payload release without retention of linker fragments that might impair drug activity. The 1,6-elimination reaction of the para-aminobenzyl group proceeds with a half-life of minutes under physiological conditions, providing efficient payload liberation [6].

Impact of Lysosomal Protease Microenvironments on Linker Stability

The lysosomal microenvironment presents a complex milieu of factors that profoundly influence the stability and cleavage kinetics of valine-alanine-containing linkers. The acidic pH environment of lysosomes, typically ranging from 4.6 to 5.0, creates optimal conditions for cathepsin-mediated proteolysis while simultaneously protecting the linker from premature degradation in neutral pH compartments [7] [8].

ParameterOptimal ConditionsVal-Ala Linker StabilityClinical Relevance
pH Range4.6-5.0Higher at pH 4.6Tumor acidic environment
Temperature (°C)37Stable at 37°CPhysiological temperature
Ionic Strength (mM)100-150Stable in physiological rangeNormal cellular conditions
Cathepsin B Activity (pH 4.6)100% (Reference)Efficiently cleavedLysosomal processing
Cathepsin B Activity (pH 7.2)65-70%Moderately cleavedCytosolic processing
Cathepsin L Activity (pH 4.6)100% (Reference)Efficiently cleavedLysosomal processing
Cathepsin L Activity (pH 7.2)85-90%Well cleavedExtracellular processing
Membrane Permeabilization EffectIncreases cleavage rateEnhanced cleavageStress conditions
Oxidative Stress ImpactAlkalinization reduces activityReduced cleavage efficiencyPathological conditions

Lysosomal membrane integrity plays a crucial role in maintaining the controlled microenvironment necessary for optimal linker processing. Under normal conditions, the lysosomal membrane maintains stable pH gradients and prevents premature exposure of cathepsins to neutral pH environments [8]. However, lysosomal membrane permeabilization, induced by oxidative stress or pathological conditions, can lead to cathepsin leakage and alkalinization of the lysosomal compartment, reducing proteolytic efficiency [8].

The ionic strength of the lysosomal environment, typically ranging from 100 to 150 mM, provides optimal conditions for cathepsin stability and activity [9]. Variations in ionic strength can affect enzyme conformation and substrate binding, potentially altering cleavage kinetics. The presence of reducing agents, particularly glutathione at concentrations of 5-10 mM, maintains cathepsin active site cysteines in their reduced, catalytically active state [10].

Temperature stability within the lysosomal compartment remains constant at physiological temperature (37°C), ensuring consistent proteolytic activity. However, the enzymes demonstrate remarkable stability across a range of temperatures, with cathepsin B maintaining over 80% activity at temperatures ranging from 25°C to 45°C [9]. This temperature tolerance suggests that linker cleavage remains efficient across various physiological and pathological conditions.

The presence of endogenous protease inhibitors within lysosomes creates a regulated environment that controls proteolytic activity. Cystatins, stefins, and other cysteine protease inhibitors present in lysosomal compartments can modulate cathepsin activity, potentially affecting linker cleavage rates [7]. However, the high local concentration of cathepsins within lysosomes typically ensures sufficient proteolytic capacity to overcome inhibitory effects.

Lysosomal enzyme trafficking and maturation processes influence the availability of active cathepsins for linker cleavage. Cathepsin B undergoes post-translational modifications including glycosylation and proteolytic processing to achieve full catalytic activity [7]. The mannose-6-phosphate receptor system ensures proper lysosomal targeting of cathepsin precursors, while the acidic pH environment promotes autocatalytic activation of the enzymes [7].

Carboxylesterase-Mediated Hydrolysis in Preclinical Models

The carboxylesterase 1c enzyme represents a significant confounding factor in preclinical evaluation of valine-alanine-containing antibody-drug conjugates, demonstrating species-specific activity that compromises translational prediction of human pharmacokinetics. Carboxylesterase 1c, expressed predominantly in mouse and rat plasma but absent in monkey and human plasma, mediates rapid hydrolysis of valine-containing peptide linkers, leading to premature payload release and altered pharmacokinetic profiles [11] [12].

SpeciesCes1c ExpressionVal-Ala Linker Stability (t½)Payload Release (%)Pharmacokinetic ImpactTranslational Relevance
Mouse (Wild-type)High2.5 hours85-95Rapid clearancePoor human prediction
Mouse (Ces1c⁻/⁻)Absent>24 hours<5Stable circulationGood human prediction
RatHigh3.1 hours80-90Rapid clearancePoor human prediction
MonkeyAbsent>24 hours<5Stable circulationGood human prediction
HumanAbsent>24 hours<5Stable circulationClinical reference

In wild-type mice, carboxylesterase 1c activity results in rapid cleavage of valine-alanine-containing linkers with half-lives of approximately 2.5 hours, leading to 85-95% payload release within the circulation [11]. This premature cleavage significantly alters the pharmacokinetic profile of antibody-drug conjugates, resulting in rapid clearance and reduced exposure compared to the intact conjugate. The enzyme demonstrates broad substrate specificity, cleaving not only valine-alanine dipeptides but also valine-citrulline and other valine-containing sequences [13].

The mechanism of carboxylesterase 1c-mediated cleavage involves covalent modification of the enzyme active site serine residue by the carbamate group of the para-aminobenzyl alcohol spacer [12]. This irreversible inhibition mechanism results in the formation of a stable enzyme-substrate adduct while simultaneously releasing the active payload. Mass spectrometric analysis has identified the specific cleavage site at the carbamate bond between the para-aminobenzyl group and the cytotoxic payload [12].

Carboxylesterase 1c knockout mice provide a valuable model system for eliminating species-specific enzymatic interference and obtaining pharmacokinetic profiles that more accurately predict human drug behavior [11]. In Ces1c⁻/⁻ mice, valine-alanine-containing conjugates demonstrate stability profiles similar to those observed in monkeys and humans, with half-lives exceeding 24 hours and minimal payload release (<5%) during circulation [11]. This improved stability translates to enhanced therapeutic efficacy in patient-derived xenograft models, providing more accurate prediction of clinical outcomes.

The substrate specificity of carboxylesterase 1c extends beyond simple hydrolysis to encompass the recognition of specific structural elements within the linker-payload construct. The enzyme demonstrates preferential cleavage of carbamate bonds adjacent to para-aminobenzyl groups, with the aromatic ring system providing essential recognition elements [12]. Modifications to the para-aminobenzyl structure, including methyl substitution or alternative aromatic systems, can modulate enzyme recognition and potentially improve linker stability in rodent models.

ProteaseP2 PreferenceP1 PreferenceVal-Ala Cleavage RatepH OptimumCellular Location
Cathepsin BArg, Lys, ValArg, Lys1.0 (Reference)4.6-5.0Lysosome/Cytosol
Cathepsin LLeu, Phe, Trp, TyrGlu, Asp, Gln0.54.6-5.0Lysosome
Cathepsin SPhe, Leu, ValArg, Lys0.36.5Lysosome/Extracellular
Cathepsin VLeu, Phe, Trp, TyrLys, Phe, Thr0.24.6-5.0Lysosome
Neutrophil ElastaseVal, AlaAla, small residues2.57.4Extracellular
Carboxylesterase 1cNot applicableNot applicable15.07.4Plasma/Liver

The tissue distribution of carboxylesterase 1c in rodents encompasses multiple organs including liver, kidney, and lung, with particularly high expression in hepatic tissue [14]. This widespread distribution ensures rapid systemic clearance of susceptible substrates, contributing to the poor pharmacokinetic properties observed in wild-type rodent models. The enzyme demonstrates optimal activity at physiological pH (7.4) and temperature (37°C), conditions that prevail in the systemic circulation [15].

Developmental and strain-specific variations in carboxylesterase 1c expression can influence the reproducibility of preclinical studies. Certain mouse strains demonstrate naturally occurring deletions in carboxylesterase genes, including Ces1c, Ces1d, and Ces1e, resulting in altered drug metabolism profiles [14]. These genetic variations highlight the importance of strain selection and genetic characterization in preclinical antibody-drug conjugate development programs.

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

515.24202116 g/mol

Monoisotopic Mass

515.24202116 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-10-2024

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